Justicidin F
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Overview
Description
Justicidin F is a natural product found in Justicia procumbens with data available.
Scientific Research Applications
1. Antineoplastic and Anticancer Properties
Justicidin B, a compound closely related to Justicidin F, has shown promise in the management of bone cancer and osteoclastogenesis. It is the main cytotoxic principle of Linum narbonense L., a rare medicinal plant. Studies have focused on its biotechnological production for use as an anticancer agent, highlighting its potential in inhibiting malignant cell growth (Ionkova et al., 2013).
2. Neuroprotective Effects
Justicidin A, structurally similar to this compound, has been observed to protect neuronal cells from amyloid beta-induced cell death. It inhibits tau hyperphosphorylation and induces autophagy in SH-SY5Y cells, suggesting a potential role in the treatment of Alzheimer's disease (Gu et al., 2016).
3. Autophagy and Apoptosis Induction in Cancer Treatment
Justicidin A has demonstrated the ability to activate caspase-8, disrupt mitochondrial membrane potential, and release cytochrome c and Smac/DIABLO in human hepatoma cells. This process leads to apoptosis, showing potential for use in cancer treatment (Su et al., 2006).
4. Anti-Inflammatory and Cytotoxic Properties
Research has identified that Justicidin A can suppress nuclear NF-κB expression and decrease NF-κB DNA-binding activity, indicating anti-inflammatory and cytotoxic mechanisms. These findings suggest potential applications in the treatment of diseases involving inflammation and cancer (Won et al., 2017).
5. Potential in Treating Thrombotic Diseases
Justicidin D, another compound related to this compound, has shown inhibitory effects on platelet aggregation, suggesting its use as a therapeutic drug for thrombosis. This discovery was made through network pharmacology and experimental validation (Hong et al., 2021).
6. Antifungal and Antiprotozoal Properties
Justicidin B has displayed significant antifungal and antiprotozoal activities, suggesting its potential use in treating infections caused by these pathogens (Gertsch et al., 2003).
Properties
CAS No. |
30403-00-0 |
---|---|
Molecular Formula |
C21H14O7 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3 |
InChI Key |
BBROIWXMVHRRMJ-UHFFFAOYSA-N |
SMILES |
COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
30403-00-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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